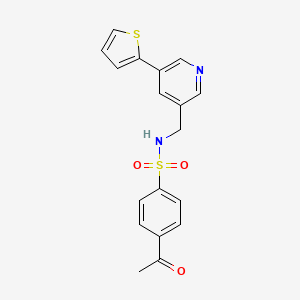

2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

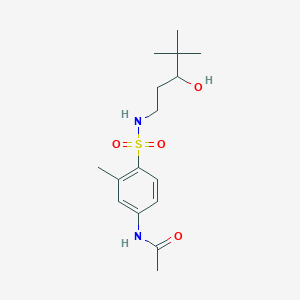

2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide is an organic compound that belongs to the family of thiophene derivatives. It’s also known as 2-TDT. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 2-thiophenecarboxamidine in the presence of a base such as triethylamine. The synthesis of thiophene derivatives includes both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene .Molecular Structure Analysis

The chemical structure of this compound is characterized by a thiophene ring that is substituted with an amide group, a carboxamide group, and two methoxy groups.Chemical Reactions Analysis

Thiophene derivatives, including this compound, have been the subject of numerous studies due to their diverse applications in medicinal chemistry and material science . The synthesis of thiophene derivatives involves various chemical reactions, including heterocyclization reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Investigations

Chemical Synthesis and Derivatives : Research has explored the chemical reactions of thiophene derivatives under specific conditions, such as the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation. These reactions have led to the synthesis of thieno[2,3-d]pyrimidines, showcasing the versatility of thiophene derivatives in creating heterocyclic compounds with potential applications in drug design and material science (Davoodnia et al., 2009).

Structural Characterization and Analysis : The structural and vibrational properties of thiophene derivatives have been thoroughly investigated, including N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide. These studies provide insights into the molecular conformation, which is crucial for understanding the chemical behavior and potential applications of these compounds (Saeed et al., 2011).

Antimicrobial and Anticancer Activities

Antimicrobial Properties : Thiophene derivatives have shown antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. For example, certain thiophene-3-carboxamide derivatives have exhibited significant inhibitory effects on various microorganisms, including drug-resistant bacteria (Vasu et al., 2003).

Anticancer Potential : Novel thiophene and thienopyrimidine derivatives have been tested for their antiproliferative activity against different cancer cell lines, including breast and colon cancer. These compounds have shown promising results, with some demonstrating remarkable activity, suggesting their potential as anticancer agents (Ghorab et al., 2013).

Material Science Applications

Polymer Synthesis : The development of aromatic–aliphatic polyamides from thiophene derivatives illustrates the application of these compounds in creating new materials with desirable properties, such as solubility in aprotic polar solvents, thermal stability, and the ability to form transparent and flexible films (Ubale et al., 2001).

Molecular Electronics and Sensing : Thiophene derivatives have been explored for their electronic properties and applications in sensing. For instance, the functionalization of microporous lanthanide-based metal-organic frameworks with thiophene groups has led to materials with gas adsorption and sensing properties (Wang et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide is FLT3 , a type of receptor tyrosine kinase . FLT3 plays a crucial role in the proliferation and differentiation of hematopoietic cells in the bone marrow .

Mode of Action

This compound interacts with FLT3 by binding to its active site, thereby inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival .

Biochemical Pathways

The inhibition of FLT3 by this compound affects several biochemical pathways. These include the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and the JAK/STAT pathway . These pathways are involved in cell survival, proliferation, and differentiation .

Pharmacokinetics

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiophene core. These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effect on FLT3. By inhibiting FLT3, this compound can potentially suppress the proliferation of cancer cells and induce apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature

Propiedades

IUPAC Name |

2-[(3,4-dimethylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-8-3-4-10(7-9(8)2)13(18)16-14-11(12(15)17)5-6-19-14/h3-7H,1-2H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQHTKSFCYSBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2765607.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide](/img/structure/B2765623.png)

![3-benzyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2765626.png)